Methyl hydrazinecarbimidothioate hydroiodide
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Overview
Description
Methyl hydrazinecarbimidothioate hydroiodide, also known as S-Methylisothiosemicarbazide hydroiodide, is a chemical compound with the molecular formula C₂H₈IN₃S and a molecular weight of 233.07 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of methyl hydrazinecarbimidothioate hydroiodide typically involves the reaction of thiosemicarbazide with iodomethane in absolute ethanol. The mixture is heated at 50°C for 3 hours to yield the desired product . This method is commonly used in laboratory settings for the preparation of this compound.
Chemical Reactions Analysis
Methyl hydrazinecarbimidothioate hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common reagents used in these reactions include glyoxal derivatives and other specific organic compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl hydrazinecarbimidothioate hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical studies and experiments.
Medicine: It has shown potential as a therapeutic agent in preclinical studies for various diseases.
Industry: The compound is used in the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of methyl hydrazinecarbimidothioate hydroiodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of certain enzymes and proteins, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl hydrazinecarbimidothioate hydroiodide is similar to other compounds such as ethyl hydrazinecarbimidothioate hydrobromide and methyl N-(2,6-dimethylphenyl)hydrazinecarbimidothioate hydroiodide . it is unique in its specific chemical structure and properties, which make it suitable for particular applications in scientific research and industry.
Conclusion
This compound is a versatile compound with a wide range of applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals.
Properties
CAS No. |
35600-34-1 |
---|---|
Molecular Formula |
C2H8IN3S |
Molecular Weight |
233.08 g/mol |
IUPAC Name |
methyl N'-aminocarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H |
InChI Key |
NYMQJWVULPQXBK-UHFFFAOYSA-N |
SMILES |
CSC(=NN)N.I |
Isomeric SMILES |
CS/C(=N\N)/N.I |
Canonical SMILES |
CSC(=NN)N.I |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the common use of S-Methylisothiosemicarbazide hydroiodide in chemical synthesis?
A1: S-Methylisothiosemicarbazide hydroiodide (also known as S-methyl hydrazinecarboximidothioate hydroiodide) is frequently employed as a reagent in synthesizing various heterocyclic compounds. For instance, it reacts with aryl isoselenocyanates to produce 3H-1,2,4-triazole-3-selone derivatives. []
Q2: Can you provide an example of an unexpected reaction outcome observed with S-Methylisothiosemicarbazide hydroiodide?
A2: Interestingly, when reacting with 4H-3,1-benzothiazine-4-thiones, S-Methylisothiosemicarbazide hydroiodide yields 2-amino-1,3,4-thiadiazoles instead of the anticipated 1,2,4-triazolo[3,2-c]quinazolines. The structure of these unexpected products was confirmed using 13C-NMR analysis and X-ray crystallography. []
Q3: Has S-Methylisothiosemicarbazide hydroiodide been used in complex formation?
A3: Yes, it acts as a ligand in the synthesis of a paramagnetic iron(IV) complex. Reacting S-methylisothiosemicarbazide hydroiodide with pentane-2,4-dione, sodium carbonate, and iron(III) nitrate in ethanol yields the complex [FeL(I)], where L represents the pentane-2,4-dione bis(S-methylisothiosemicarbazonato)(3–) ligand. []
Q4: What happens when the iron(IV) complex formed with S-Methylisothiosemicarbazide hydroiodide is treated with ammonia?
A4: Treating a methanolic solution of [FeL(I)] with ammonia results in the formation of a diamagnetic complex, [(FeL)2O]. X-ray crystallography reveals a binuclear structure for this complex, with two iron atoms bridged by an oxygen atom. Each iron atom exhibits an approximate square-pyramidal coordination, with the quadridentate ligand occupying the basal plane and the bridging oxygen at the apical position. []
Q5: Are there any structural studies available for compounds synthesized using S-Methylisothiosemicarbazide hydroiodide?
A5: Yes, X-ray crystallography was employed to determine the structure of bis(4H-1,2,4-triazol-3-yl) diselenides, which are formed through the oxidative dimerization of 3H-1,2,4-triazole-3-selone derivatives. These derivatives are produced during the reaction of S-Methylisothiosemicarbazide hydroiodide with aryl isoselenocyanates. []
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